2-Cyclopropylcarbonyl-6-methylaniline
Description
2-Cyclopropylcarbonyl-6-methylaniline is an aromatic amine derivative featuring a benzene ring substituted with an amino group (-NH₂), a methyl group at position 6, and a cyclopropylcarbonyl moiety at position 2. The cyclopropylcarbonyl group consists of a ketone bonded to a strained cyclopropane ring, introducing unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the interplay between the electron-withdrawing carbonyl group, the electron-donating methyl group, and the strained cyclopropane ring, which may influence reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-amino-3-methylphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C11H13NO/c1-7-3-2-4-9(10(7)12)11(13)8-5-6-8/h2-4,8H,5-6,12H2,1H3 |
InChI Key |
RQGFPSAWBZRFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CC2)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropylcarbonyl-6-methylaniline is primarily explored for its role as a building block in the synthesis of kinase inhibitors. Kinase inhibitors are crucial in treating various cancers due to their ability to interfere with specific signaling pathways involved in tumor growth.
- Case Study: Dasatinib
Dasatinib is a notable example where similar compounds have been used as precursors. It functions as a multi-targeted kinase inhibitor effective against chronic myeloid leukemia and acute lymphoblastic leukemia. Research indicates that modifications to the aniline structure can enhance potency and selectivity against specific kinases, including BCR-ABL and SRC family kinases .
Organic Synthesis
The compound serves as an intermediate in synthesizing various organic molecules, including agrochemicals and pharmaceuticals. Its ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, expanding its utility in synthetic pathways.
- Synthesis of Complex Molecules
The compound can be employed in the synthesis of complex heterocycles and other biologically active compounds through reactions such as:- Nucleophilic substitutions
- Coupling reactions
- Rearrangements
Research has indicated that derivatives of this compound exhibit significant biological activities, including anticancer properties.
- Cytotoxicity Studies
Various studies have demonstrated that compounds with similar structures show considerable cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications . For instance, derivatives have been found to possess lower IC50 values compared to established chemotherapeutics like Cisplatin.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. SAR studies involving this compound focus on how modifications to its structure affect its efficacy and selectivity against targeted diseases.
- Findings from SAR Analysis
Modifications on the cyclopropyl group and the carbonyl moiety significantly influence both cytotoxicity and selectivity towards cancer cells versus normal cells. This information is vital for optimizing drug candidates during the development process.
Data Tables
| Application Area | Examples of Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for kinase inhibitors | Effective against chronic myeloid leukemia |
| Organic Synthesis | Intermediate for complex molecule synthesis | Enables diverse functional group introductions |
| Biological Activity | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Structure-Activity Relationships | Optimization of drug candidates | Modifications impact efficacy and selectivity |
Comparison with Similar Compounds
2-Methyl-6-Isopropylaniline (CAS 5266-85-3)
Structural Similarities :
- Both compounds are substituted anilines with groups at positions 2 and 5.
- The methyl group at position 6 is identical in both.
Key Differences :
- Position 2 Substituent :
- 2-Cyclopropylcarbonyl-6-methylaniline: Cyclopropylcarbonyl (electron-withdrawing due to the carbonyl).
- 2-Methyl-6-Isopropylaniline: Isopropyl (electron-donating alkyl group).
- The isopropyl group increases electron density, favoring reactions like nitration or halogenation.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)
Structural Similarities :
- Both compounds have a methyl group at position 6.
Key Differences :
- Core Structure :
- This compound: Benzene ring.
- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid: Pyrimidine ring (heterocyclic).
- Substituents :
- The pyrimidine derivative has a chlorine atom (electron-withdrawing) at position 2 and a carboxylic acid group at position 3.
- Reactivity :
- The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, while the benzene ring in this compound may undergo electrophilic substitution more readily.
Methyl 2-Chloro-2-cyclopropylideneacetate
Relevance :
This compound, described in , shares a cyclopropane ring with this compound but differs in functional groups.
Comparison :
- Cyclopropane Ring :
- Both compounds utilize cyclopropane’s strain to drive reactivity. Methyl 2-chloro-2-cyclopropylideneacetate undergoes ring-opening reactions (e.g., Michael additions), while the cyclopropylcarbonyl group in the target compound may participate in conjugate additions or serve as a directing group.
- Synthetic Utility: Methyl 2-chloro-2-cyclopropylideneacetate is a versatile intermediate in synthesizing spirocyclic compounds and heterocycles (e.g., Tadalafil analogs). this compound could similarly act as a precursor for fused-ring systems, leveraging its amino and carbonyl groups for further functionalization .
Research Implications
- The cyclopropylcarbonyl group in this compound offers a balance of electronic and steric effects distinct from bulkier alkyl or electron-deficient substituents in analogs.
- Further studies could explore its reactivity in cross-coupling reactions or as a scaffold for protease inhibitors, capitalizing on cyclopropane’s strain and the amino group’s nucleophilicity .
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropylcarbonyl-6-methylaniline?
Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous aromatic amines. Key steps include:
- Cyclopropane ring formation : Use methyl 2-chloro-2-cyclopropylideneacetate as a precursor, followed by Grignard reagent addition to introduce the cyclopropylcarbonyl group .
- Aromatic substitution : Introduce the methyl group via Friedel-Crafts alkylation or direct methylation of the aniline derivative under controlled acidic conditions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) is widely used to study electronic structures:
- Functional selection : B3LYP (hybrid functional with exact exchange) provides accurate thermochemical data for aromatic systems .
- Basis sets : Use 6-31G* for geometry optimization and 6-311++G** for higher accuracy in electron density calculations .
- Key outputs : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity (e.g., nucleophilic attack at the carbonyl group) .
Q. How can conflicting spectroscopic data for cyclopropane-containing amines be resolved?
Methodological Answer: Contradictions in H NMR or IR spectra often arise from:
- Conformational flexibility : Use variable-temperature NMR to identify dynamic ring puckering in the cyclopropane moiety.
- Solvent effects : Compare spectra in polar (DMSO-d) vs. nonpolar (CDCl) solvents to isolate hydrogen bonding interactions .
- DFT validation : Simulate NMR chemical shifts (GIAO method) and vibrational frequencies (B3LYP/6-31G*) to match experimental peaks .
Q. What mechanistic insights explain low yields in cyclopropane ring formation?
Methodological Answer: Side reactions (e.g., ring-opening or dimerization) can reduce yields. Mitigation strategies include:
- Kinetic control : Maintain low temperatures (−78°C) during Grignard addition to favor cyclopropane intermediates .
- Steric hindrance : Use bulky substituents (e.g., tert-butyl groups) to stabilize transition states.
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl) to accelerate ring closure while minimizing decomposition .
Q. How do substituents influence the compound’s photostability?
Methodological Answer: The cyclopropylcarbonyl group’s electron-withdrawing effect increases susceptibility to UV degradation. Experimental and computational approaches include:
Q. What safety protocols are critical for handling aromatic amines like this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
